Cerium sulfate, specifically cerium(IV) sulfate, is an inorganic compound with the chemical formula Ce(SO₄)₂. It exists in various hydrated forms, including tetrahydrate (Ce(SO₄)₂·4H₂O), octahydrate (Ce(SO₄)₂·8H₂O), and dodecahydrate (Ce(SO₄)₂·12H₂O). These compounds are typically yellow to yellow-orange solids that are moderately soluble in water and dilute acids, exhibiting a strong yellow color in solution due to the presence of cerium(IV) ions. Cerium sulfate is primarily produced through the reaction of cerium(IV) oxide with concentrated sulfuric acid, which yields the tetrahydrate form .
Cerium sulfate can be synthesized through several methods:
Cerium sulfate has a variety of applications across different fields:
Studies on the interactions of cerium sulfate with other compounds have revealed its reactivity under various conditions:
Cerium sulfate shares similarities with other rare earth sulfates but possesses unique characteristics that distinguish it from these compounds. Below is a comparison with similar compounds:
Compound | Chemical Formula | Unique Features |
---|---|---|
Cerium(III) sulfate | Ce₂(SO₄)₃ | More soluble than cerium(IV) sulfate; forms hydrates easily. |
Lanthanum(III) sulfate | La₂(SO₄)₃ | Exhibits different thermal stability compared to cerium sulfates. |
Samarium(III) sulfate | Sm₂(SO₄)₃ | Similar structure but different solubility properties. |
Neodymium(III) sulfate | Nd₂(SO₄)₃ | Similar catalytic properties but less studied than cerium sulfates. |
Cerium sulfate's unique oxidation states (cerium(III) and cerium(IV)) allow it to participate in a broader range of
Cerium sulfate compounds exist in multiple hydrated forms with distinct crystallographic characteristics that have been extensively studied through X-ray diffraction techniques [1]. The most commonly encountered hydrates include the tetrahydrate, octahydrate, and nonahydrate forms, each exhibiting unique crystal systems and space groups [1] [2].
The tetrahydrate form of cerium(III) sulfate exhibits a monoclinic crystal structure with the space group P21/c (space group 14) [1]. This crystallographic arrangement is identical to that observed in the octahydrate form, indicating structural similarities despite differences in water content [1] [18]. The nonahydrate presents a distinctly different crystallographic pattern, crystallizing in a hexagonal crystal structure with the space group P63/m (space group 176) [1] [18].
Hydrate Form | Crystal System | Space Group | Water Molecules |
---|---|---|---|
Tetrahydrate | Monoclinic | P21/c | 4 |
Octahydrate | Monoclinic | P21/c | 8 |
Nonahydrate | Hexagonal | P63/m | 9 |
Recent crystallographic investigations have revealed the structural complexity of cerium sulfate coordination polymers [3] [16]. In the compound [Ce(CH3COO)(SO4)(H2O)2], single crystal X-ray diffraction analysis demonstrated a triclinic crystal system with space group P1 [3] [16]. The unit cell parameters for this compound were determined as a = 6.8424(1) Å, b = 6.9984(1) Å, c = 8.7888(2) Å, with angles α = 110.448(2)°, β = 90.099(2)°, and γ = 107.307(2)° [3] [16].
The asymmetric unit of this cerium sulfate acetate compound consists of one cerium(III) cation, one sulfate dianion, one acetate anion, and two crystallographically independent water molecules [3] [16]. This structural arrangement demonstrates the versatility of cerium sulfate compounds in forming complex crystalline frameworks.
Thermal decomposition studies have provided insights into the crystallographic transformations of cerium sulfate hydrates [5]. The dehydration process of cerium(III) sulfate tetrahydrate occurs at approximately 220°C, leading to structural modifications in the crystal lattice [1]. X-ray diffraction analysis revealed that complete dehydration of Ce2(SO4)3 occurs by 300°C, with the anhydrous form maintaining structural integrity until decomposition begins at approximately 550°C [5].
The thermal decomposition pathway involves the formation of intermediate phases, including oxysulfate compounds such as CeOSO4, which appears at elevated temperatures around 650°C [5]. These phase transitions demonstrate the dynamic nature of cerium sulfate crystal structures under varying thermal conditions.
Hydrothermal synthesis techniques have enabled the preparation of novel cerium sulfate hydrate structures [4] [29]. One notable example is the acidic cerium sulfate hydrate H3O[Ce(SO4)2(H2O)3]·H2O, which crystallizes in a monoclinic system with space group P21/c [29]. The unit cell parameters for this compound are a = 0.6778(3) nm, b = 1.9082(7) nm, c = 0.8827(3) nm, with β = 97.332(7)° [29].
This compound exhibits a layered anion framework constructed of CeO9 tetradecahedra and SO4 tetrahedra, with H3O+ ions and water molecules occupying the apertures of the inorganic layers [29]. The three-dimensional structure is stabilized through hydrogen bonding interactions within and between neighboring layers [29].
The coordination chemistry of cerium sulfate complexes involves intricate interactions between cerium cations and sulfate anions, with water molecules playing crucial roles in defining the coordination geometry [7] [19]. Cerium(III) and cerium(IV) ions exhibit distinct coordination preferences that significantly influence the structural properties of their sulfate complexes.
Cerium(III) ions in sulfate environments typically adopt ninefold coordination geometries [3] [7]. Extended X-ray absorption fine structure (EXAFS) spectroscopy studies have confirmed that cerium(III) coordinates with nine water molecules, forming [Ce(III)(H2O)9]3+ complexes in aqueous sulfuric acid solutions [7] [19]. The cerium-oxygen bond distances in these complexes range from 2.4385(10) to 2.6518(10) Å, indicating a distorted coordination geometry around the cerium(III) ion [3].
Coordination Parameter | Value | Measurement Technique |
---|---|---|
Coordination Number | 9 | EXAFS |
Ce-O Bond Distance | 2.541 ± 0.004 Å | EXAFS |
Coordination Geometry | Distorted CeO9 | X-ray Crystallography |
Cerium(IV) sulfate complexes exhibit significantly different coordination characteristics compared to their trivalent counterparts [7] [19]. EXAFS analysis has revealed that cerium(IV) likely complexes with three bisulfate anions in the first coordination shell, along with water molecules [7] [19]. The cerium(IV)-oxygen distance is measured at 2.382 ± 0.006 Å, which is notably shorter than cerium(III)-oxygen distances due to the smaller ionic radius of cerium(IV) [7] [19].
The coordination number for cerium(IV) in sulfate solutions is determined to be 8.6 ± 0.5 for oxygen atoms and 3.0 ± 0.7 for sulfur atoms, indicating the presence of sulfate or bisulfate anions in the first coordination shell [19]. The cerium(IV)-sulfur distance is measured at 3.671 ± 0.016 Å, confirming the coordination of sulfate groups to the cerium center [19].
Sulfate anions in cerium complexes can adopt various coordination modes, ranging from monodentate to bridging configurations [3] [4]. In the layered coordination polymer [Ce(CH3COO)(SO4)(H2O)2], sulfate dianions function as μ3-bridging ligands, connecting cerium centers into extended framework structures [3]. The sulfate tetrahedra maintain their tetrahedral geometry while serving as bridging units between cerium coordination polyhedra [3].
The open-framework cerium sulfate hydrate [Ce(III)(SO4)1.5(HSO4)0.5]·0.5H3O demonstrates the ability of sulfate groups to form complex three-dimensional architectures [4]. In this structure, CeO7 polyhedra and SO4 tetrahedra are connected through corner-sharing arrangements in a strictly alternating manner [4].
Hydrogen bonding interactions play a crucial role in stabilizing cerium sulfate coordination complexes [3] [16]. In the [Ce(CH3COO)(SO4)(H2O)2] structure, intralayer and interlayer hydrogen bonds are observed between water hydrogen atoms and sulfate oxygen atoms [3]. These hydrogen bonds, with distances ranging from 1.5 to 2.2 Å and angles close to linear (130-180°), indicate strong interactions that contribute to the overall structural stability [3].
The hydrogen bonding network extends beyond simple water-sulfate interactions, with water molecules forming hydrogen bonds between different layers of the coordination polymer [3]. This three-dimensional hydrogen bonding network is essential for maintaining the structural integrity of the cerium sulfate framework [3].
The molecular architecture of cerium sulfate frameworks encompasses diverse structural motifs that range from discrete molecular complexes to extended three-dimensional networks [3] [4] [29]. These frameworks are characterized by specific connectivity patterns between cerium coordination polyhedra and sulfate tetrahedral units.
Cerium sulfate frameworks exhibit remarkable structural diversity through various connectivity patterns between cerium centers and sulfate groups [3] [4]. In layered structures, cerium cations are linked by acetate ions into chains extending along specific crystallographic directions, which are subsequently connected into layers through sulfate dianions [3]. The resulting two-dimensional layers stack along perpendicular axes to form the complete three-dimensional structure [3].
The open-framework cerium sulfate hydrate demonstrates a different architectural approach, featuring one-dimensional eight-membered ring channel systems [4]. In this structure, CeO7 polyhedra and SO4 tetrahedra alternate in their connectivity, creating a framework with significant void space that accommodates protonated water molecules [4].
Detailed crystallographic analysis reveals the precise dimensional parameters that define cerium sulfate framework architectures [3] [16] [29]. The triclinic cerium sulfate acetate framework exhibits a unit cell volume of 373.85(1) Å3 with Z = 2, indicating two formula units per unit cell [3] [16]. The density of this material is calculated as 2.943 Mg m−3, reflecting the compact packing of the framework structure [3].
Framework Type | Unit Cell Volume (ų) | Density (g/cm³) | Space Group |
---|---|---|---|
Triclinic Ce-acetate-sulfate | 373.85 | 2.943 | P1̄ |
Monoclinic acidic hydrate | 1115.5 | Not specified | P21/c |
Open framework | Not specified | Not specified | Not specified |
The connectivity between cerium coordination polyhedra and sulfate tetrahedra follows specific geometric principles that determine the overall framework topology [3] [4]. In the layered cerium sulfate acetate structure, cerium centers adopt irregular CeO9 coordination geometries that connect through both sulfate and acetate bridging ligands [3]. The acetate anions coordinate through μ3-(O,O',O,O') bridging modes, while sulfate dianions provide additional connectivity between cerium centers [3].
The open-framework structure demonstrates corner-sharing connectivity between CeO7 polyhedra and SO4 tetrahedra in a strictly alternating arrangement [4]. This connectivity pattern generates the characteristic channel structure that defines the framework architecture [4].
The stability of cerium sulfate frameworks is maintained through multiple types of interactions, including ionic bonding, coordination bonds, and hydrogen bonding networks [3] [29]. The layered structures are particularly stabilized by interlayer hydrogen bonding interactions that provide additional structural cohesion beyond the primary coordination bonds [3].
Thermal analysis of cerium sulfate frameworks reveals their stability ranges and decomposition pathways [29]. The acidic cerium sulfate hydrate framework remains stable under ambient conditions but undergoes structural transformations upon heating, as evidenced by thermal gravimetric analysis [29].
Open-framework cerium sulfate structures feature well-defined channel systems that can accommodate guest molecules [4]. The one-dimensional eight-membered ring channels in the [Ce(III)(SO4)1.5(HSO4)0.5]·0.5H3O structure demonstrate the potential for selective molecular inclusion [4]. These channels extend along specific crystallographic directions and are lined with framework atoms that can interact with guest species through various non-covalent interactions [4].
Irritant